布兰沙林杂质 6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

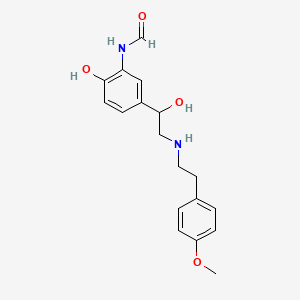

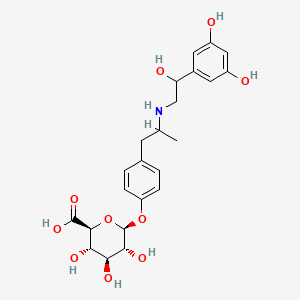

Blonanserin Impurity 6 is a chemical compound with the CAS Registry number 132810-83-4 . It is categorized as an impurity of Blonanserin, a novel antipsychotic agent . It is not considered a hazardous compound .

Synthesis Analysis

During the process development of Blonanserin, formations of unknown impurities were observed in the final product at enhanced levels. These were identified as Des ethyl impurity, di-N-ethylpiperazine impurity, Chloro impurity, and des-fluoro impurity . Detailed optimization studies were conducted to develop an efficient process for the commercial production of Blonanserin substantially free from these impurities .科学研究应用

杂质分析的创新方法开发

开发并验证了一种全面的 HPLC 方法,用于有效分离和估算布兰沙林中的杂质,包括杂质 6。该方法展示了高特异性、灵敏性和准确性,平均回收率在 97% 到 105% 之间,证明了其在监测和定量布兰沙林制剂中杂质的有效性。该方法采用 Zorbax Bonus RP EP C18 色谱柱和含有 pH 2.4 缓冲液的流动相,展示了其在杂质之间实现活性和高效色谱分离的能力,并具有出色的分辨率,证实了其在确保布兰沙林在临床应用中的纯度和安全性的效用 (Annapoorna V 等人,2021)。

理化性质的增强

对布兰沙林新型结晶形式的研究导致了可溶性、溶出速率和稳定性得到改善的变体的开发。通过与共形成分的液体辅助研磨,产生了多种布兰沙林盐和共晶,提供了对药物理化性质增强的见解。这项研究不仅增进了对布兰沙林性质的理解,而且还开辟了开发更有效和稳定的药物制剂的途径,有可能改善精神分裂症患者的治疗效果 (D. Maddileti 等人,2014)。

药代动力学评价和剂量优化

布兰沙林透皮贴剂的开发是一项重大进展,为精神分裂症患者提供了一种替代的给药系统。基于临床数据的群体药代动力学分析和模拟提供了对布兰沙林药代动力学的见解,能够估计多巴胺 D2 受体占据率并促进给药方案的优化。这项研究支持布兰沙林贴剂的临床应用,突出了其在稳定血浆浓度和提高耐受性方面的潜力,从而提高患者依从性和治疗效果 (Atsushi Kitamura 等人,2021)。

安全和危害

未来方向

The efficacy of Blonanserin, the parent compound of Blonanserin Impurity 6, is similar to that of risperidone, but it is unclear whether Blonanserin is more effective than risperidone at improving cognitive and social function. More high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .

作用机制

Target of Action

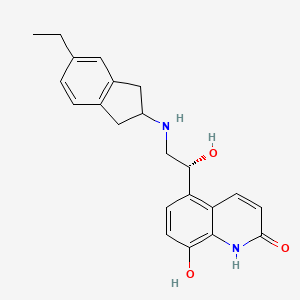

Blonanserin primarily targets and inhibits dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, which is fundamental to the functioning of the nervous system.

Mode of Action

Blonanserin binds to and inhibits dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . It has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors . This selective inhibition reduces dopaminergic and serotonergic neurotransmission .

Biochemical Pathways

The antagonism of dopamine and serotonin receptors by Blonanserin leads to a reduction in positive and negative symptoms of schizophrenia . The drug’s action on these receptors affects the dopaminergic and serotonergic pathways, which are thought to be involved in the pathophysiology of schizophrenia .

Pharmacokinetics

Blonanserin has a Tmax (time to reach maximum plasma concentration) of 1.5 hours and a bioavailability of 55% . The Tmax has been observed to be prolonged and relative bioavailability increased when administered with food . Blonanserin has a Vc (volume of distribution in the central compartment) of 9500 L and a Vt (volume of distribution in the tissue compartment) of 8560 L for a total Vd (volume of distribution) of 18060 L .

Result of Action

The molecular and cellular effects of Blonanserin’s action result in a reduction in the symptoms of schizophrenia . By antagonizing dopamine and serotonin receptors, Blonanserin reduces both the positive symptoms (such as hallucinations and delusions) and the negative symptoms (such as lack of motivation and social withdrawal) of schizophrenia .

Action Environment

The action, efficacy, and stability of Blonanserin can be influenced by various environmental factors. Furthermore, the drug’s efficacy and safety profile may vary among different populations, necessitating further studies .

属性

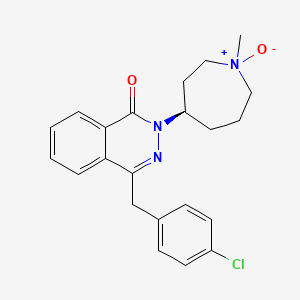

| { "Design of the Synthesis Pathway": "The synthesis pathway for Blonanserin Impurity 6 involves the reaction of 4-(4-fluorophenyl)piperidine with 1-(2-methoxyphenyl)piperazine in the presence of potassium carbonate and 1,4-dioxane as a solvent.", "Starting Materials": [ "4-(4-fluorophenyl)piperidine", "1-(2-methoxyphenyl)piperazine", "potassium carbonate", "1,4-dioxane" ], "Reaction": [ "Add 4-(4-fluorophenyl)piperidine and 1-(2-methoxyphenyl)piperazine to a round bottom flask", "Add potassium carbonate and 1,4-dioxane as a solvent to the flask", "Stir the mixture at room temperature for 24 hours", "Extract the mixture with ethyl acetate", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the resulting solid by recrystallization using a suitable solvent" ] } | |

CAS 编号 |

132810-83-4 |

分子式 |

C23H30FN3 |

分子量 |

367.51 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)

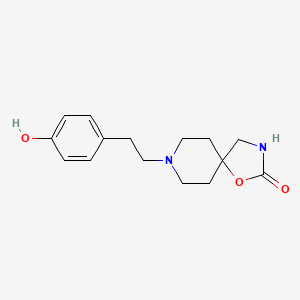

![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)